2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione
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Overview
Description
2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by its two methyl groups at positions 2 and 4, and a phenyl group at position 4. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione typically involves the condensation of amino alcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. Common reagents include 2-amino-2-methyl-1-propanol and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls .
Comparison with Similar Compounds
- 3,4-Dimethyl-5-phenyloxazolidine
- 2,3,4-Trimethyl-5-phenyloxazolidine
- 4,4-Dimethyl-2-phenyl-2-oxazoline
Comparison: 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and different reactivity profiles, making it suitable for specific applications where other oxazolidines may not be as effective .
Properties
CAS No. |
111943-76-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,4-dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)15-10(11)14/h3-7H,1-2H3 |
InChI Key |
OQRZZHDWHBSQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(OC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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